molecular formula C11H13BrF2N2 B1417643 2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine CAS No. 2024560-45-8

2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine

Cat. No.: B1417643
CAS No.: 2024560-45-8
M. Wt: 291.13 g/mol
InChI Key: QWFUANWFSRTYFT-UHFFFAOYSA-N
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Description

2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine is a chemical compound that belongs to the class of substituted pyridines This compound is characterized by the presence of a bromine atom at the second position and a 4,4-difluoropiperidin-1-ylmethyl group at the sixth position of the pyridine ring

Preparation Methods

The synthesis of 2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of 2-bromo-6-chloromethylpyridine.

    Substitution Reaction: The chloromethyl group is then substituted with the 4,4-difluoropiperidine group under suitable reaction conditions, often involving a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the pyridine ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine involves its interaction with molecular targets, such as enzymes or receptors. The presence of the bromine atom and the difluoropiperidine group can influence its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar compounds to 2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine include:

    2-Bromo-6-(piperidin-1-ylmethyl)-pyridine: Lacks the fluorine atoms, which may affect its chemical reactivity and biological activity.

    2-Chloro-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine: The chlorine atom can alter its reactivity compared to the bromine analog.

    2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-quinoline: The quinoline ring system can provide different electronic properties and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-bromo-6-[(4,4-difluoropiperidin-1-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2N2/c12-10-3-1-2-9(15-10)8-16-6-4-11(13,14)5-7-16/h1-3H,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFUANWFSRTYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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